molecular formula C27H31ClO14 B12404260 Pelargonidin-3-rutinosid

Pelargonidin-3-rutinosid

Cat. No.: B12404260
M. Wt: 615.0 g/mol
InChI Key: FTBRTFUYRINBHS-ZPGLSKHKSA-N
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Description

Pelargonidin-3-rutinosid is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is particularly abundant in strawberries and contributes to their vibrant red color. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and antidiabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin-3-rutinosid can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques. These methods allow for the isolation and purification of the compound from natural sources such as strawberries .

Industrial Production Methods: Industrial production of this compound involves the extraction of anthocyanins from berry fruits using organic solvents like methanol and chloroform-methanol combinations. The extracted anthocyanins are then purified using chromatographic techniques to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin-3-rutinosid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its stability and bioavailability.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Mechanism of Action

Pelargonidin-3-rutinosid exerts its effects through several molecular mechanisms:

Comparison with Similar Compounds

Pelargonidin-3-rutinosid is unique among anthocyanins due to its specific glycosylation pattern. Similar compounds include:

    Cyanidin-3-glucoside: Found in blackberries and blackcurrants, known for its potent antioxidant activity.

    Delphinidin-3-glucoside: Present in blueberries and grapes, recognized for its anti-inflammatory properties.

    Malvidin-3-glucoside: Found in red wine, known for its cardiovascular benefits.

This compound stands out due to its dual role as an antioxidant and α-glucosidase inhibitor, making it a promising compound for managing oxidative stress and hyperglycemia .

Properties

Molecular Formula

C27H31ClO14

Molecular Weight

615.0 g/mol

IUPAC Name

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride

InChI

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27-;/m0./s1

InChI Key

FTBRTFUYRINBHS-ZPGLSKHKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-]

Origin of Product

United States

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